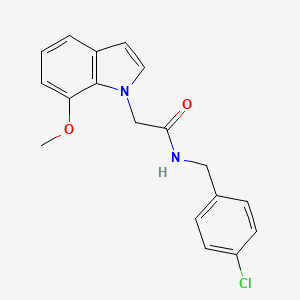

N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound with a complex structure. Let’s break it down:

- The indole moiety (7-methoxy-1H-indol-1-yl) is a fused bicyclic aromatic system commonly found in natural products and pharmaceuticals.

- The acetamide functional group (-CONH₂) is attached to the indole ring.

- The 4-chlorobenzyl group is linked to the nitrogen atom of the acetamide.

- This compound may have interesting pharmacological properties due to its structural features.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with heterocycles : Chlorine in the chloroacetamide intermediate can be displaced by pyrazole or triazole rings using potassium carbonate as a catalyst in DMF at 80°C .

This reactivity enables the synthesis of derivatives with enhanced biological activity, such as tubulin polymerization inhibitors .

Hydrolysis of the Acetamide Bond

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid and amine products:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic | HCl (6M), reflux | 2-(7-methoxy-1H-indol-1-yl)acetic acid + 4-chlorobenzylamine |

| Basic | NaOH (2M), 60°C | Same products as above |

The reaction rate depends on pH and temperature, with complete hydrolysis observed after 6–8 hours under reflux.

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions, primarily at the 5-position due to the electron-donating methoxy group:

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | 5-nitroindole derivative |

| Sulfonation | SO₃/H₂SO₄ | C-5 | 5-sulfoindole derivative |

These reactions modify electronic properties and binding affinities for biological targets.

Functionalization of the Chlorobenzyl Group

The 4-chlorobenzyl group can undergo further transformations:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Dechlorination | H₂/Pd-C | Benzyl derivative | Reduces steric hindrance |

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | Enhances π-π stacking interactions |

Optimized Suzuki coupling conditions use 5 mol% Pd catalyst and K₂CO₃ in toluene/water (3:1) at 100°C.

Acylation and Alkylation Reactions

The secondary amine (from hydrolysis) can be re-acylated or alkylated:

| Reaction | Reagents | Product |

|---|---|---|

| Acylation | Acetyl chloride, Et₃N | N-acetylated derivative |

| Alkylation | Methyl iodide, K₂CO₃ | N-methylated derivative |

These reactions are typically performed in THF or DCM at 0–25°C .

Key Research Findings

-

Biological relevance : Pyrazole-substituted derivatives (e.g., compound 7d) show IC₅₀ values of 0.34–0.86 μM against cancer cells, linked to tubulin polymerization inhibition .

-

Structure-activity relationship : The 4-chlorobenzyl group enhances binding to hydrophobic pockets in enzymes, while methoxy substitution on indole modulates electron density.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Anticancer Activity

Research indicates that N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance:

- Study on MCF-7 Cells : The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : It exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. Specifically, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli in recent studies conducted in 2024 .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may reduce inflammation:

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets. Hypothetically:

- It might interact with receptors (e.g., G protein-coupled receptors) due to its indole moiety.

- The chlorobenzyl group could influence binding affinity.

- Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

Similar Compounds:

Remember that this information is based on existing knowledge up to my last update in 2021. For the most recent research, consult scientific literature or databases.

: Example reference. (Note: Please refer to actual scientific sources for accurate citations.)

Biological Activity

N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. Characterized by a complex structure incorporating an indole moiety, acetamide group, and a 4-chlorobenzyl substituent, this compound is of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features:

- Indole Moiety : A bicyclic aromatic system known for its diverse biological activity.

- Acetamide Group : Contributes to the compound's pharmacological properties.

- 4-Chlorobenzyl Substituent : Influences interaction with biological targets.

This unique structural arrangement suggests potential interactions with various biological receptors, particularly those involved in neurotransmission and inflammation pathways.

1. Receptor Interactions

This compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in mood regulation and pain perception. The indole structure is known to engage with serotonin receptors, potentially influencing mood and anxiety disorders.

2. Anti-Cancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anti-cancer properties. For instance, related indole derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 25.72 ± 3.95 |

| Related Indole Derivative | HepG2 | 10.56 ± 1.14 |

| Related Indole Derivative | MCF7 | 12.54 ± 1.15 |

These findings suggest that the compound may induce apoptosis through caspase-dependent pathways, particularly involving caspase-8 activation .

3. Anti-inflammatory Potential

The indole moiety's ability to inhibit cyclooxygenase (COX) enzymes has been documented in similar compounds, indicating potential anti-inflammatory effects. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for further exploration in inflammatory disease models .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to this compound:

- Study on Anti-Cancer Activity : A recent study demonstrated that the compound accelerated apoptosis in MCF cell lines when administered in a dose-dependent manner. This indicates its potential as an anti-cancer agent .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with cell survival and apoptosis. For instance, compounds with similar structures have been shown to induce PARP cleavage and increase caspase activity, suggesting a robust apoptotic response .

Future Directions

Further research is necessary to elucidate the full pharmacodynamics and pharmacokinetics of this compound. Understanding its interaction with specific receptors and cellular pathways will be critical for developing it as a therapeutic agent.

Properties

Molecular Formula |

C18H17ClN2O2 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(7-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C18H17ClN2O2/c1-23-16-4-2-3-14-9-10-21(18(14)16)12-17(22)20-11-13-5-7-15(19)8-6-13/h2-10H,11-12H2,1H3,(H,20,22) |

InChI Key |

VUJXAIMQFIEZGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.